Conformational Flexibility and Predicted Low-Temperature Fluidity vs. Linear Alkylnaphthalenes
The sec-hexadecyl branching pattern provides a quantifiable increase in conformational flexibility, as measured by the number of rotatable bonds. This molecular flexibility is a key predictor of low-temperature fluidity (lower pour point) and improved solubility, which are critical for synthetic lubricant and solvent applications [1].
| Evidence Dimension | Conformational Flexibility (Rotatable Bonds) |
|---|---|
| Target Compound Data | 14 rotatable bonds |
| Comparator Or Baseline | Linear n-hexadecylnaphthalene (estimated): 13 rotatable bonds |
| Quantified Difference | +1 rotatable bond (approximately 8% increase in chain flexibility) |
| Conditions | Computed property based on molecular structure [2] |
Why This Matters
Increased conformational flexibility, inferred from the secondary branching, is directly correlated with lower pour points and better low-temperature performance in alkylnaphthalene-based synthetic fluids [1], making it a superior choice for applications requiring cold-flow properties.
- [1] Hessell, E. T., & Abramshe, R. A. (2006). Alkylated naphthalenes as high-performance synthetic fluids. Journal of Synthetic Lubrication, 20(2), 109-122. View Source
- [2] GuideChem. (2021). α--(1-methylpentadecyl) naphthalene (CAS 120894-04-4) - Computed Properties. View Source
